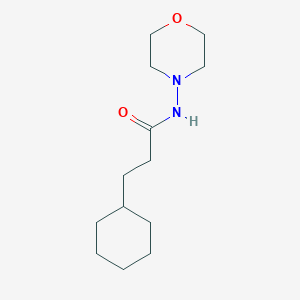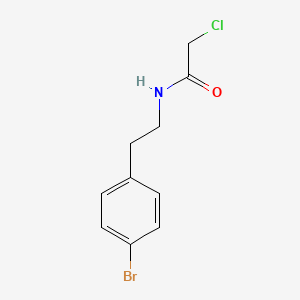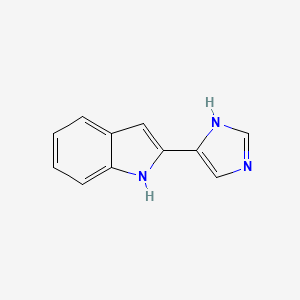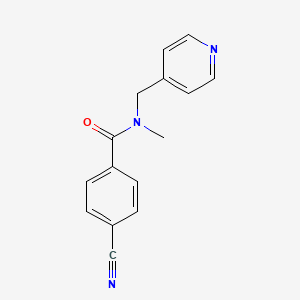![molecular formula C22H19ClN2O B7441184 1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)
1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a chemical compound that belongs to the group of benzimidazole derivatives. It has gained significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of microtubule assembly and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the expression of anti-inflammatory cytokines, including interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole in lab experiments is its potent anti-tumor activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole. One direction is to investigate its potential applications in combination therapies for cancer treatment. Another direction is to study its effects on other physiological processes, such as angiogenesis and metastasis. Additionally, further research is needed to improve its solubility and bioavailability for better use in experimental setups.
Conclusion
This compound is a promising compound with potential applications in scientific research. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a valuable candidate for cancer treatment and other physiological processes. Further research is needed to fully understand its mechanisms of action and to improve its solubility and bioavailability for better use in experimental setups.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole involves the reaction of 2-methylphenol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1,2-diaminobenzene in the presence of a catalyst such as copper(II) acetate to obtain the final product.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[(2-methylphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16-8-2-7-13-21(16)26-15-22-24-19-11-5-6-12-20(19)25(22)14-17-9-3-4-10-18(17)23/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLLGPFOCINXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)


![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)




![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)
